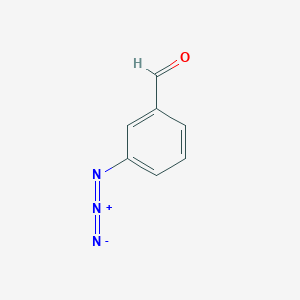

3-Azidobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

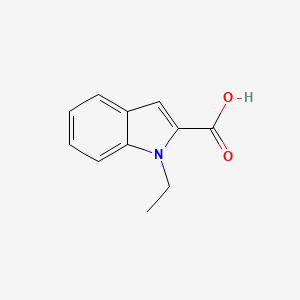

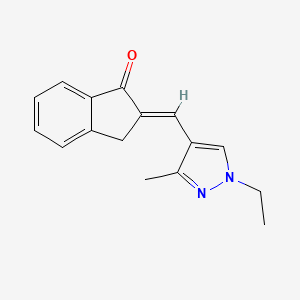

3-Azidobenzaldehyde is a chemical compound with the molecular formula C7H5N3O . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 3-Azidobenzaldehyde has been described in several studies. For instance, a copper-catalyzed cyclization of o-azidobenzaldehyde and nitro-olefins was developed . Another study reported a novel and efficient protocol concerning palladium catalyzing the three-component reaction of 2-azidobenzaldehyde, isocyanide, and hydroxylamine hydrochloride .

Molecular Structure Analysis

The molecular structure of 3-Azidobenzaldehyde can be analyzed using various analytical techniques suitable for characterizing pharmaceutical protein powders, providing structural, and conformational information, as well as insights into dynamics .

Chemical Reactions Analysis

3-Azidobenzaldehyde participates in various chemical reactions. For example, it has been used in the synthesis of quinazoline-3-oxides via a Pd (ii) catalyzed azide–isocyanide coupling/cyclocondensation reaction . Another study reported the use of 3-Azidobenzaldehyde in the synthesis of 1,2,3-triazolobenzodiazepinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azidobenzaldehyde can be determined using various analytical techniques. These properties include color, density, hardness, and melting and boiling points .

Applications De Recherche Scientifique

- Quinoline is a privileged heterocyclic ring present in many drug molecules and bioactive compounds. Researchers have explored 2-azidobenzaldehyde-based [4+2] annulation for synthesizing quinoline derivatives. These include fused and spiro-quinolines, quinoline-4-ols, and 4-aminoquinolines. Quinolines exhibit diverse biological activities, making this field of study crucial for drug development .

- Azides play a pivotal role in click chemistry. Reactions like copper-catalyzed azide–alkyne cycloaddition (CuAAC) and strain-promoted azide–alkyne cycloaddition (SPAAC) utilize azidobenzaldehyde as a key building block. These reactions enable efficient synthesis of complex molecules and functional materials .

Heterocyclic Synthesis:

Click Chemistry:

Mécanisme D'action

The mechanism of action of 3-Azidobenzaldehyde in chemical reactions is complex and depends on the specific reaction conditions. For example, in the synthesis of quinazoline-3-oxides, the reaction involves concatenation of azide–isocyanide denitrogenative coupling, condensation with hydroxylamine, and 6- exo-dig cyclization .

Safety and Hazards

Azides, including 3-Azidobenzaldehyde, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Therefore, caution should be exercised when using azides. Both organic and inorganic azides can be heat- and shock-sensitive and can explosively decompose with little input of external energy .

Orientations Futures

Future research on 3-Azidobenzaldehyde could focus on developing new synthetic methods and exploring its potential applications in various fields. For example, a recent study highlighted 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives . Another study discussed nucleophilic transformations of azido-containing carbonyl compounds .

Propriétés

IUPAC Name |

3-azidobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-10-9-7-3-1-2-6(4-7)5-11/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJDGRYGBYCWMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azidobenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B2610670.png)

![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2610671.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2610676.png)

![Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2610678.png)

![4-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2610682.png)

![N-(2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2610684.png)